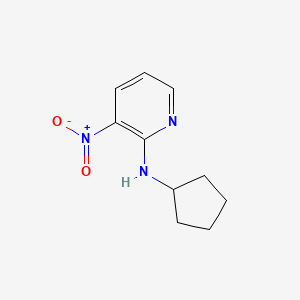

N-cyclopentyl-3-nitropyridin-2-amine

Descripción general

Descripción

“N-cyclopentyl-3-nitropyridin-2-amine” is a synthetic compound with the linear formula C10H13N3O2 . It belongs to the class of nitropyridines .

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-nitropyridin-2-amine” involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine in tetrahydrofuran . The reaction mixture is stirred at reflux for 18 hours .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-nitropyridin-2-amine” is represented by the linear formula C10H13N3O2 . It has a molecular weight of 207.23 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines, such as “N-cyclopentyl-3-nitropyridin-2-amine”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Aplicaciones Científicas De Investigación

Graphene-based (Photo)catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been identified as highly efficient for the reduction of nitro compounds to amines, which is a crucial step in the synthesis of drugs, dyes, polymers, and biologically active molecules. The utilization of graphene derivatives enhances the reduction rate and offers benefits like high catalytic prowess and straightforward work-up (Nasrollahzadeh et al., 2020).

Site-selective Arene C-H Amination

A method leveraging visible light and oxygen to form carbon-nitrogen bonds of interest in pharmaceutical research has been developed, showcasing the potential for creating bioactive compounds through the activation of aromatic rings. This strategy emphasizes the utility of arene amination, particularly with heteroaromatic azoles, underscoring the role of nitro compounds as intermediates in such transformations (Romero et al., 2015).

Olefin Hydroamination with Nitroarenes

A novel method forming carbon-nitrogen bonds via nitro group reduction, repurposing olefins and nitro(hetero)arenes, has been introduced. This process yields secondary amines, demonstrating the flexibility of nitro compounds in facilitating amine synthesis and functionalization, offering an orthogonal approach to traditional aryl amine syntheses (Gui et al., 2015).

Catalysis of Ester Aminolysis

Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates, revealing catalysis and retardation in different cases. This research highlights the intricate roles cyclodextrins play in modifying reaction rates and mechanisms, pertinent to the study of nitro compounds and their interactions with amines (Gadosy et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)

amine hydrochloride](/img/structure/B2930147.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)